Methyl Oxindole-5-carboxylate

概要

説明

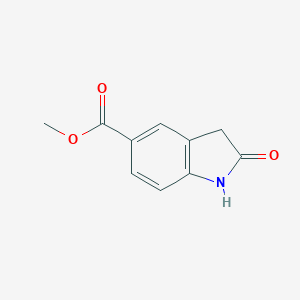

Methyl oxindole-5-carboxylate (CAS: 199328-10-4) is a heterocyclic compound with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol. Its structure consists of an oxindole core (a bicyclic system combining a benzene ring fused with a lactam) and a methyl ester group at position 5 (Figure 1) . Key physical properties include:

- Melting Point: 192–199°C

- Boiling Point: 405.6 ± 45.0°C (at 760 mmHg)

- Density: 1.3 ± 0.1 g/cm³

- LogP: 1.86 (indicating moderate lipophilicity)

- Flash Point: 199.1 ± 28.7°C .

It is widely used as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and other bioactive molecules . Safety protocols highlight its toxicity via inhalation, skin contact, or ingestion, necessitating strict handling measures (e.g., use of fume hoods, gloves, and goggles) .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl Oxindole-5-carboxylate typically involves the reaction of oxindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

化学反応の分析

Types of Reactions: Methyl Oxindole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted oxindole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted oxindole derivatives, which have significant biological and pharmacological activities .

科学的研究の応用

Chemistry

MOXC is utilized as a building block in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that can be further modified to create new compounds with desired properties. Notably, it has been involved in the synthesis of spirocyclic oxindole analogues, demonstrating its versatility in organic chemistry .

Table 1: Chemical Reactions Involving Methyl Oxindole-5-carboxylate

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts MOXC to oxindole derivatives | Potassium permanganate, chromium trioxide |

| Reduction | Yields reduced forms of MOXC | Sodium borohydride, lithium aluminum hydride |

| Substitution | Forms substituted oxindole derivatives | Alkyl halides, acyl chlorides |

Biology

In biological research, MOXC has been investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties. Studies have shown that indole derivatives exhibit cytotoxic effects on cancer cells while being less toxic to normal cells. For instance, MOXC and its derivatives have been evaluated for their efficacy against breast cancer cell lines (MCF-7), showing promising results in inhibiting cell proliferation .

Case Study: Anticancer Activity

- Objective: To evaluate the cytotoxic effects of MOXC on breast cancer cells.

- Method: MTT assay was used to assess cell viability.

- Results: MOXC demonstrated significant cytotoxicity against MCF-7 cells with minimal effects on normal human dermal fibroblasts.

Medicine

This compound is explored for its potential use in drug development. Its ability to interact with various biological targets makes it a candidate for designing novel therapeutic agents. Research indicates that derivatives of MOXC may serve as effective treatments for conditions such as cancer and tuberculosis .

Table 2: Potential Therapeutic Applications

| Application | Description |

|---|---|

| Anticancer | Inhibits growth of cancer cells |

| Antimicrobial | Active against various bacterial strains |

| Anti-inflammatory | Reduces inflammation in biological models |

Industry

In industrial applications, MOXC is utilized in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in synthesizing other compounds makes it valuable in manufacturing processes aimed at developing new drugs and agricultural products .

作用機序

The mechanism of action of Methyl Oxindole-5-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways depend on the specific biological activity being studied .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: Methyl Oxindole-4- and -6-carboxylates

Methyl oxindole-4-carboxylate and methyl oxindole-6-carboxylate are positional isomers differing in the ester group’s location on the oxindole ring.

- Synthetic Accessibility : Methyl oxindole-5-carboxylate is synthesized via high-temperature reactions (e.g., 140°C for 4 hours) , whereas positional isomers may require alternative routes due to steric and electronic variations.

- Biological Activity : The 5-carboxylate derivative is prominent in drug discovery (e.g., kinase inhibition), while 4- and 6-substituted analogs are less documented, suggesting positional sensitivity in target binding .

Table 1: Comparison of Methyl Oxindole Carboxylates

Heterocyclic Analogs: Oxazole and Morpholine Derivatives

Methyl 5-(Methoxymethyl)-1,2-oxazole-3-carboxylate

This oxazole derivative (CAS: 95312-30-4, C₇H₉NO₄) shares an ester functional group but features an oxazole ring instead of oxindole:

- Molecular Weight : 171.15 g/mol (lighter due to smaller heterocycle).

- Physical State : Powder stored at room temperature, contrasting with the solid-state and higher melting point of this compound .

- Applications : Primarily used as a building block in organic synthesis, lacking the pharmaceutical prominence of oxindole derivatives .

Methyl 5-Oxomorpholine-2-carboxylate

A morpholine-based analog synthesized via SOCl₂/MeOH reflux ():

- Synthesis : Requires milder conditions (80°C for 4 hours) than this compound, reflecting differences in ring stability .

Table 2: Heterocyclic Ester Comparison

| Property | This compound | Methyl 5-(Methoxymethyl)-1,2-oxazole-3-carboxylate | Methyl 5-Oxomorpholine-2-carboxylate |

|---|---|---|---|

| Core Structure | Oxindole | Oxazole | Morpholine |

| Molecular Weight | 191.18 g/mol | 171.15 g/mol | Not Provided |

| Melting Point | 192–199°C | Not Provided | Not Provided |

| Key Applications | Pharmaceuticals | Organic synthesis | Intermediate for acyl chlorides |

Benzothiophene and Pyrolidine Derivatives

Methyl 5-Amino-1-benzothiophene-2-carboxylate

This benzothiophene derivative (CAS: 20532-28-9, C₁₀H₉NO₂S) incorporates a sulfur atom and an amino group:

- Reactivity: The amino group increases nucleophilicity, enabling diverse derivatization compared to the oxindole ester.

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

A pyrrolidine-based compound (CAS: 42346-68-9) with a carboxylic acid group:

- Polarity : The free carboxylic acid enhances water solubility, contrasting with the ester’s lipophilicity.

- Safety : Classified as hazardous (100% concentration), similar to this compound .

Key Research Findings

- Reactivity : this compound’s oxindole core provides a rigid scaffold for drug design, whereas oxazole and morpholine analogs offer flexibility but reduced aromaticity .

- Thermal Stability : The high melting/boiling points of this compound suggest greater thermal stability compared to oxazole derivatives .

- Safety Profiles : All compounds require stringent handling, but hazards vary (e.g., oxindole derivatives are more toxic via multiple exposure routes) .

生物活性

Methyl Oxindole-5-carboxylate (MOCA) is a significant derivative of oxindole, a class of compounds known for their diverse biological activities. This article explores the biological activity of MOCA, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action and potential therapeutic applications.

Overview of this compound

MOCA is synthesized from oxindole through the reaction with methyl chloroformate in the presence of a base such as triethylamine. It is characterized by its heterocyclic structure, which is crucial for its biological activity. The compound has garnered attention for its potential in drug development due to its ability to interact with various biological targets.

Target Receptors and Pathways

MOCA operates through multiple mechanisms, primarily involving interaction with cellular receptors and enzymes. It has been shown to affect biochemical pathways related to cell proliferation and apoptosis. For instance, studies indicate that MOCA can bind to protein targets involved in cancer cell signaling pathways, thereby influencing their activity.

Biochemical Effects

Research indicates that MOCA may induce apoptosis in cancer cells by altering gene expression and inhibiting key enzymes. Its structural features allow it to engage in hydrogen bonding and hydrophobic interactions with amino acid residues in target proteins, enhancing its efficacy as a therapeutic agent.

Anticancer Activity

MOCA has demonstrated significant anticancer properties across various cancer cell lines. Here are some notable findings:

- Cell Proliferation Inhibition : In studies involving MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, MOCA exhibited IC50 values ranging from 0.39 µM to 3.12 µM, indicating potent anti-proliferative effects .

- Mechanisms of Action : The compound's ability to disturb the cell cycle and promote apoptosis has been linked to its interaction with cyclin-dependent kinases (CDKs), particularly CDK4. This interaction leads to cell cycle arrest and subsequent cell death .

Antimicrobial Activity

MOCA has also been evaluated for its antimicrobial properties:

Anti-inflammatory Activity

The anti-inflammatory potential of MOCA is another area of interest:

- Cytokine Modulation : Research indicates that MOCA may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses.

- Animal Models : In vivo studies have shown that MOCA can alleviate symptoms in models of inflammation, suggesting its potential use in treating inflammatory diseases.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of methyl oxindole-5-carboxylate?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent, temperature, catalyst) and diastereoselectivity. For example, microwave-assisted synthesis or transition-metal catalysis can improve yield and selectivity. Ensure reproducibility by documenting catalyst loading (e.g., 5-10 mol%) and reaction times (e.g., 12-24 hours) in triplicate experiments. For novel derivatives, use intermediates like ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as analogs .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and ester carbonyl signals (δ 165–170 ppm).

- HPLC : Assess purity (≥95%) using a C18 column with UV detection at 254 nm.

- Elemental Analysis : Validate molecular formula (e.g., C₁₀H₉NO₃) with ≤0.4% deviation.

For novel compounds, include X-ray crystallography to resolve stereochemistry .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Employ LC-MS/MS with a deuterated internal standard (e.g., this compound-d₃) to minimize matrix effects. Optimize ionization parameters (e.g., ESI+ at 3.5 kV) and monitor transitions (e.g., m/z 192 → 146). Validate linearity (R² > 0.99) across 1–1000 ng/mL and report LOD/LOQ values .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines:

- Document all experimental details (e.g., solvent purification, inert atmosphere protocols).

- Include raw spectral data (e.g., NMR, IR) in supplementary materials.

- For known compounds, cross-reference with PubChem CID 11436345 or InChIKey NNWGOUJBCKZULC-UHFFFAOYSA-N .

Advanced Research Questions

Q. What computational approaches are effective for predicting the reactivity of this compound in medicinal chemistry?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electrophilic aromatic substitution at the oxindole C3 position. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Validate with experimental kinetics (e.g., Hammett plots) .

Q. How can diastereoselectivity in this compound derivatives be mechanistically explained?

- Methodological Answer : Investigate steric and electronic effects using X-ray crystallography (e.g., torsion angles in C9–O1–N1–C7 moieties) and kinetic studies. Compare activation energies (ΔG‡) of competing pathways via Eyring analysis .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to assess study heterogeneity:

- Confounding Variables : Compare cell lines (e.g., HEK293 vs. HeLa), assay conditions (e.g., serum concentration).

- Meta-Analysis : Pool IC₅₀ data using random-effects models and report I² statistics for inconsistency .

Q. How can structure-activity relationships (SAR) guide the design of this compound-based inhibitors?

特性

IUPAC Name |

methyl 2-oxo-1,3-dihydroindole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)6-2-3-8-7(4-6)5-9(12)11-8/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBPPDZFRDSSME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378515 | |

| Record name | Methyl Oxindole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199328-10-4 | |

| Record name | Methyl Oxindole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。